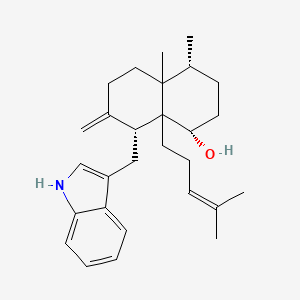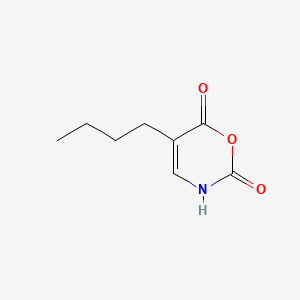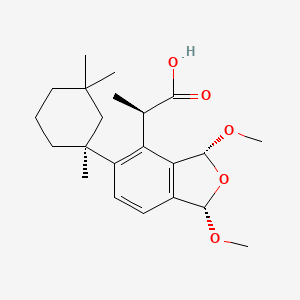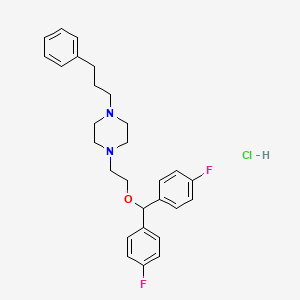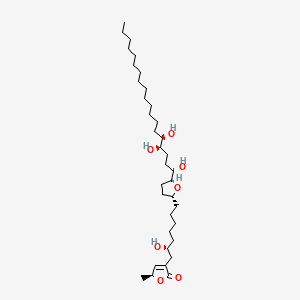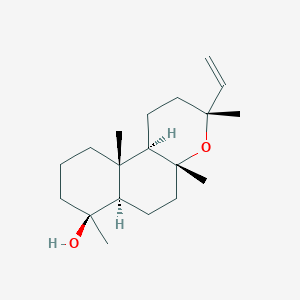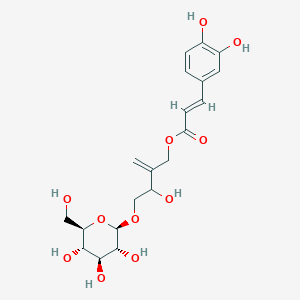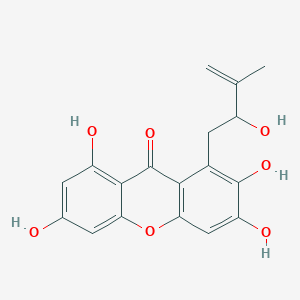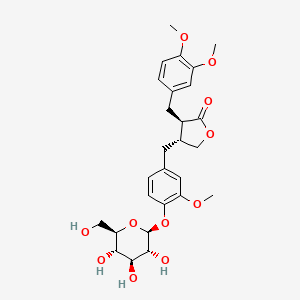
Musacin E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Musacin E is a natural product found in Streptomyces griseoviridis with data available.
Scientific Research Applications
Bacteriocin Applications in Food Preservation and Health
Musa species have been explored for their bacteriocin production, which are ribosomally synthesized antimicrobial peptides. These bacteriocins have traditionally been used as food preservatives and are also being studied for potential applications in human health. They are found to regulate quorum sensing, suggesting novel applications in substance management and potentially in cancer treatment or as novel carrier molecules in drug delivery systems (Chikindas et al., 2018).
Potential in Diabetes Management
Extracts from Musa paradisiaca, a species closely related to Musacin E, have shown protective therapeutic effects against diabetes. This includes the potential for β-cell regeneration capacity, suggesting its use in managing diabetes-related complications (Mallick et al., 2009).
Anti-ulcer Properties
The potential of Musa species in treating peptic ulcers has been investigated. Studies have shown that compounds like leucocyanidin found in Musa sapientum possess anti-ulcerogenic activity. This indicates a possibility for its use in developing safer management strategies for peptic ulcer disease (Prabha et al., 2011).
Ethnomedicinal Applications
Musa species have a rich history in ethnomedicine, being used in various cultures for treating diseases. They are recognized for their antimicrobial, healing, antioxidant, and anti-helminthic activities. This indicates a broad spectrum of potential applications in both pharmaceutical and food industries (Santos et al., 2012).
Flavonoid Isolation and Health Benefits
Isolation of flavonoids from Musa acuminata has shown in vitro inhibitory effects on free radicals and enzymes linked to Alzheimer's, diabetes, and inflammatory diseases. These findings highlight the potential of Musa species in developing treatments for these conditions (Oresanya et al., 2020).
Nutritional and Bioactive Compounds in Musa Species
Musa species, including those related to Musacin E, are known for their rich content of bioactive compounds such as carotenoids, phenolic compounds, and biogenic amines. These components offer potential as natural sources of antioxidants and pro-vitamin A, with relevance for human health (Pereira & Maraschin, 2015).
properties
Product Name |
Musacin E |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-[(E,1S)-1-hydroxybut-2-enyl]oxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-2-3-6(9)7-4-5-8(10)11-7/h2-3,6-7,9H,4-5H2,1H3/b3-2+/t6-,7?/m0/s1 |
InChI Key |
HSLUVDZLTGWSDM-PUIDQBPRSA-N |
Isomeric SMILES |
C/C=C/[C@@H](C1CCC(=O)O1)O |
SMILES |
CC=CC(C1CCC(=O)O1)O |
Canonical SMILES |
CC=CC(C1CCC(=O)O1)O |
synonyms |
musacin E |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



